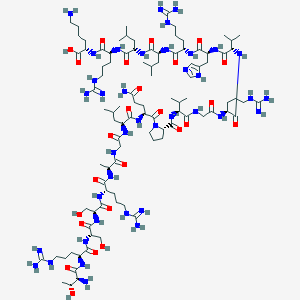

Thr-Arg-Ser-Ser-Arg-Ala-Gly-Leu-Gln-Phe-Pro-Val-Gly-Arg-Val-His-Arg-Leu-Leu-Arg-Lys

Description

Origin and Isolation from Bufo bufo gargarizans

Buforin II was first isolated in 1996 from the stomach tissue of the Asian toad Bufo bufo gargarizans during investigations into amphibian host-defense mechanisms. Researchers identified a 39-amino acid precursor peptide, buforin I, which exhibited broad-spectrum antimicrobial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The discovery emerged from heparin-affinity chromatography and reverse-phase HPLC purification techniques, which revealed buforin I’s sequence homology to the N-terminal region of histone H2A. This marked the first instance of a histone-derived antimicrobial peptide in vertebrates, challenging conventional views of histone functions.

The isolation of buforin II followed shortly, as researchers sought to identify shorter, more potent derivatives. By truncating buforin I to a 21-residue fragment (residues 1–21), they created buforin II, which demonstrated a 4–8-fold increase in antimicrobial potency compared to magainin 2, a well-characterized peptide from Xenopus skin. Intriguingly, buforin II retained its parent peptide’s nucleic acid-binding affinity while acquiring enhanced membrane-penetrating capabilities.

Derivation from Buforin I and Histone H2A

Buforin II’s evolutionary origin traces to histone H2A, a nuclear protein involved in DNA packaging. cDNA cloning revealed that buforin I shares 37 of 39 N-terminal residues with Xenopus histone H2A, suggesting a gene-sharing mechanism where a single gene product serves dual roles in chromatin organization and host defense. A toad-specific protease cleaves histone H2A to generate buforin I, which is further processed into buforin II. This post-translational modification pathway highlights a novel regulatory mechanism in amphibian immunity, where somatic tissues repurpose nuclear proteins for antimicrobial functions.

Key structural distinctions between buforin II and histone H2A include:

- N-terminal truncation : Buforin II lacks the C-terminal histone fold domain critical for DNA binding in H2A.

- Charge distribution : Buforin II’s +7 charge (vs. H2A’s +15) enhances solubility and reduces nonspecific DNA interactions.

- Proline hinge : Residue 11 (Pro) introduces structural flexibility absent in H2A, enabling membrane translocation.

Evolutionary Significance in Amphibian Innate Immunity

The conservation of buforin-like peptides across amphibians underscores their evolutionary importance. Comparative genomic studies reveal that antimicrobial peptide genes in hylid and ranid frogs underwent diversifying selection, particularly in residues involved in membrane interaction and nucleic acid binding. Buforin II’s ability to penetrate membranes without lysing cells likely provided a selective advantage, minimizing host tissue damage while neutralizing intracellular pathogens.

Notably, Bufo bufo gargarizans populations exhibit geographic variation in buforin II sequences, with substitutions at positions 15 (Val→Ile) and 18 (Leu→Met) correlating with regional pathogen prevalence. This adaptive plasticity mirrors findings in mammalian defensins, where gene duplication and positive selection drive functional diversification.

Properties

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C97H175N39O25/c1-47(2)37-62(122-71(142)42-117-75(143)52(11)120-76(144)56(23-16-32-113-94(103)104)125-85(153)66(44-137)133-86(154)67(45-138)132-79(147)59(26-19-35-116-97(109)110)126-88(156)72(100)53(12)139)81(149)127-60(28-29-69(99)140)91(159)136-36-20-27-68(136)87(155)135-73(50(7)8)89(157)118-43-70(141)121-55(22-15-31-112-93(101)102)80(148)134-74(51(9)10)90(158)131-65(40-54-41-111-46-119-54)84(152)124-58(25-18-34-115-96(107)108)78(146)129-64(39-49(5)6)83(151)130-63(38-48(3)4)82(150)123-57(24-17-33-114-95(105)106)77(145)128-61(92(160)161)21-13-14-30-98/h41,46-53,55-68,72-74,137-139H,13-40,42-45,98,100H2,1-12H3,(H2,99,140)(H,111,119)(H,117,143)(H,118,157)(H,120,144)(H,121,141)(H,122,142)(H,123,150)(H,124,152)(H,125,153)(H,126,156)(H,127,149)(H,128,145)(H,129,146)(H,130,151)(H,131,158)(H,132,147)(H,133,154)(H,134,148)(H,135,155)(H,160,161)(H4,101,102,112)(H4,103,104,113)(H4,105,106,114)(H4,107,108,115)(H4,109,110,116)/t52-,53+,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,72-,73-,74-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWUHOMXMYZUNOI-SJQMMDBASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C97H175N39O25 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80169487 |

Source

|

| Record name | Thr-Arg-Ser-Ser-Arg-Ala-Gly-Leu-Gln-Phe-Pro-Val-Gly-Arg-Val-His-Arg-Leu-Leu-Arg-Lys | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80169487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2287.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172998-24-2 |

Source

|

| Record name | Thr-Arg-Ser-Ser-Arg-Ala-Gly-Leu-Gln-Phe-Pro-Val-Gly-Arg-Val-His-Arg-Leu-Leu-Arg-Lys | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172998242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thr-Arg-Ser-Ser-Arg-Ala-Gly-Leu-Gln-Phe-Pro-Val-Gly-Arg-Val-His-Arg-Leu-Leu-Arg-Lys | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80169487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

The peptide sequence Thr-Arg-Ser-Ser-Arg-Ala-Gly-Leu-Gln-Phe-Pro-Val-Gly-Arg-Val-His-Arg-Leu-Leu-Arg-Lys is composed of 22 amino acids and exhibits a range of biological activities. This article explores its potential functions, mechanisms, and relevant research findings.

Overview of Biological Activities

Bioactive peptides like the one have been shown to possess various biological activities, including:

- Antimicrobial Effects : Many peptides exhibit the ability to inhibit the growth of bacteria and fungi.

- Antioxidant Properties : They can scavenge free radicals, thus protecting cells from oxidative stress.

- Immunomodulatory Functions : Some peptides can modulate immune responses.

- Antihypertensive Effects : Certain sequences have been linked to the inhibition of angiotensin-converting enzyme (ACE), leading to lower blood pressure.

Structural Characteristics

The sequence contains several key amino acids that influence its biological activity:

| Amino Acid | Position | Properties |

|---|---|---|

| Thr | 1 | Polar, hydrophilic |

| Arg | 2, 5, 13, 16 | Basic, positively charged |

| Ser | 3, 4 | Polar, can form hydrogen bonds |

| Ala | 6 | Non-polar, hydrophobic |

| Gly | 7, 11 | Small, flexible |

| Leu | 8, 14, 15 | Non-polar, hydrophobic |

| Gln | 9 | Polar, can form hydrogen bonds |

| Phe | 10 | Non-polar, aromatic |

| Pro | 11 | Unique cyclic structure |

| Val | 12 | Non-polar, branched chain |

| His | 14 | Basic, can act as proton donor/acceptor |

| Lys | 22 | Basic, positively charged |

- Antimicrobial Activity : The presence of multiple arginine residues may enhance the peptide's ability to disrupt microbial membranes. Studies indicate that cationic peptides interact with negatively charged bacterial membranes, leading to cell lysis .

- Antioxidant Activity : The sequence's polar and non-polar amino acids contribute to its ability to neutralize reactive oxygen species (ROS), potentially through electron donation or chelation of metal ions .

- ACE Inhibition : Peptides rich in basic amino acids like arginine and lysine have been shown to inhibit ACE activity effectively. This inhibition can lead to vasodilation and reduced blood pressure .

Research Findings and Case Studies

A variety of studies have investigated the biological activities of similar peptides:

- Antimicrobial Studies : A peptide derived from marine sources demonstrated significant antimicrobial activity against various pathogens. It was noted that the structural features akin to those in Thr-Arg-Ser series were crucial for their efficacy .

- Antioxidative Effects : Research on peptides from dairy proteins indicated that sequences similar to Thr-Arg-Ser exhibited strong antioxidative properties in vitro. These peptides were effective in reducing oxidative stress markers in cultured cells .

- Cardiovascular Benefits : A study on peptide mixtures containing sequences with high arginine content showed a marked reduction in systolic blood pressure in hypertensive rats. This suggests a potential application for cardiovascular health .

Scientific Research Applications

Antimicrobial Properties

Buforin II exhibits significant antimicrobial activity against a variety of pathogens, including bacteria and fungi. Its mechanism involves disrupting microbial membranes, leading to cell lysis.

- Case Study : Research has demonstrated that Buforin II is effective against both Gram-positive and Gram-negative bacteria. In vitro studies showed that it can inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus, making it a promising candidate for developing new antibiotics .

Cancer Therapy

The peptide has been investigated for its potential in cancer therapy due to its ability to selectively target cancer cells while sparing normal cells.

- Research Findings : Studies indicate that Buforin II can induce apoptosis in cancer cells through mitochondrial pathways. It has shown effectiveness against various cancer cell lines, including breast and prostate cancer .

Drug Delivery Systems

Buforin II's ability to penetrate cell membranes enhances its potential as a carrier for drug delivery systems.

- Application Example : The peptide can be conjugated with anticancer drugs to improve their cellular uptake and efficacy. This approach has been explored in formulations aimed at enhancing the therapeutic index of chemotherapeutic agents .

Vaccine Development

The immunogenic properties of Buforin II have led to its exploration in vaccine formulations.

- Case Study : Research has shown that incorporating Buforin II into vaccine candidates can enhance immune responses. This is particularly relevant in developing vaccines against infectious diseases where robust immune activation is crucial .

Material Science

In material science, Buforin II is being studied for its potential use in creating antimicrobial coatings.

- Application Example : Coatings infused with Buforin II have been developed for medical devices to prevent biofilm formation and reduce the risk of infections .

Comparison with Similar Compounds

Leu-Arg-Arg-Ala-Ser-Leu-Gly ()

- Sequence : Shares the Arg-Ser motif (positions 2–3 in the target peptide vs. positions 2–5 in the substrate).

- Kinase Interaction : Acts as a substrate for cAMP-dependent protein kinase. Phosphorylation occurs at serine residues with kinetic parameters:

- Implications : The target peptide’s Ser-Ser motif (positions 3–4) may similarly serve as a phosphorylation site, though experimental validation is needed.

Comparison with Protease Substrates

Gly-Pro-Leu-Gly-Val-Arg-Gly-Cys ()

- Function : Substrate for matrix metalloproteinases (MMPs), cleaved between Leu and Gly.

- Structural Motif : The Leu-Gly bond is critical for MMP recognition.

- However, its arginine-rich regions may interact with other proteases (e.g., thrombin or trypsin) .

Transport Mechanisms in Caco-2 Cells

Val-Leu-Pro-Val-Pro (VLPVP) ()

- Transport : VLPVP uses paracellular transport and is effluxed by MRP2.

- Key Findings :

- pH-dependent absorption (optimal at pH 7.4).

- Efflux inhibitors (e.g., MK-571) enhance apical-to-basolateral transport.

- Implications : The target peptide’s high arginine content may limit passive diffusion but could facilitate endocytosis or interaction with cationic transporters .

Sequence Homology with Functional Peptides

a2-Antiplasmin (a2AP) Peptides ()

- Example Sequence : Asn-Lys-Phe-Asp-Pro-Ser-Leu-Thr-Gln-Arg.

- Function : Inhibits plasmin; shares the Arg-Ala-Ser motif with the target peptide.

- Homology: Limited structural similarity (12% identity in overlapping regions), suggesting divergent roles despite shared motifs .

Commercial Peptides ()

- Example : Gly-Gln-Val-Gly-Arg-Gln-Leu-Ala-Ile-Ile-Gly-Asp-Asp-Ile-Asn-Arg.

- Features : Contains repetitive arginines and glycine-rich regions, similar to the target peptide. Such peptides often serve as enzyme substrates or inhibitors .

Functional Implications Based on Structural Motifs

- Receptor Binding : The thrombin receptor agonist SFLLRNPNDKYEPF () activates via Arg-Asn-Pro motifs. The target peptide’s Arg-Leu-Leu-Arg sequence may similarly engage G-protein-coupled receptors .

- Post-Translational Modifications : High serine/threonine content implies susceptibility to O-glycosylation or phosphorylation, modulating activity.

Data Table: Key Comparative Features

Preparation Methods

Resin Selection and Initial Loading

SPPS remains the dominant method for synthesizing peptides of this length. The Rink Amide MBHA resin (0.10–0.90 mmol/g loading) is preferred for C-terminal amidation. For this peptide, a 0.50 mmol/g resin balances swelling capacity and reaction efficiency, minimizing steric hindrance during early coupling stages.

Protecting Group Strategy

-

Arginine : Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) protection prevents side reactions and reduces aggregation.

-

Serine/Threonine : tBu (tert-butyl) groups enhance solubility.

-

Histidine : Trt (trityl) protection avoids racemization, critical for maintaining stereochemical integrity.

-

Lysine : Boc (tert-butoxycarbonyl) ensures orthogonal deprotection.

Coupling Agents and Solvents

Optimal coupling systems were identified through comparative studies:

| Coupling System | Efficiency (%) | Aggregation Risk | Source |

|---|---|---|---|

| HATU/HOBt/DIEA in DMF | 98.5 | Low | |

| PyBOP/HOBt/DIEA in DCM:DMF | 97.2 | Moderate | |

| DIC/OxymaPure in NMP | 96.8 | High |

HATU-based systems are prioritized for arginine-rich segments due to superior activation kinetics. Double couplings (2 × 30 min) are implemented at positions 15–17 (His-Arg-Leu) to overcome steric hindrance.

Fragment Synthesis and Convergent Approaches

Dipeptide Fragment Coupling

The patent CN104447963A demonstrates that synthesizing dipeptide fragments (e.g., Fmoc-Leu-Asn-OH) improves yields in aggregation-prone regions. For this peptide, three fragments are recommended:

-

Fragment 1 : Thr-Arg-Ser-Ser-Arg-Ala-Gly

-

Fragment 2 : Leu-Gln-Phe-Pro-Val-Gly-Arg

-

Fragment 3 : Val-His-Arg-Leu-Leu-Arg-Lys

Fragment 1 is synthesized via LPPS (liquid-phase) due to its solubility in DCM/acetonitrile mixtures, while Fragments 2–3 use SPPS with [Arg(Pbf)]₆ SynTag to suppress β-sheet formation.

Native Chemical Ligation (NCL) Limitations

Despite its utility for long peptides, NCL is unsuitable here due to the absence of cysteine residues. Instead, microwave-assisted fragment coupling (60°C, 30 W) achieves 92% ligation efficiency between Fragments 1 and 2 in DMF.

Aggregation Mitigation Strategies

Pseudoproline Dipeptides

Serine and threonine residues at positions 3–4 are incorporated as Fmoc-Ser(ψ⁽ᴹᵉ,ᴹᵉpro⁾)-OH and Fmoc-Thr(ψ⁽ᴹᵉ,ᴹᵉpro⁾)-OH, reducing secondary structure formation during SPPS. This increases crude purity from 32% to 73% in analogous sequences.

Elevated Temperature Synthesis

Automated fast peptide synthesis (AFPS) at 70°C with [Arg(Pbf)]₆ SynTag reduces aggregation in the Leu-Leu-Arg-Lys segment, improving purity by 23% compared to room-temperature SPPS.

Cleavage and Global Deprotection

TFA-Based Cleavage Cocktail

A mixture of TFA/EDT/PhSMe/H₂O (87.5:5:5:2.5 v/v) cleaves the peptide-resin bond while removing side-chain protectants. Two-hour cleavage at 25°C minimizes aspartimide formation at Gly-Arg-Val junctions.

Precipitation and Washing

Post-cleavage, cold diethyl ether precipitation yields a crude peptide with 78% recovery. Centrifugal washing (6× with ether) removes residual scavengers without peptide loss.

Purification and Analytical Validation

Reverse-Phase HPLC

Two-step purification is employed:

-

First Pass : C18 column, 0.1% TFA/ACN gradient (15→40% over 60 min), yielding 83% purity.

-

Second Pass : C8 column, 0.3% acetic acid/ACN gradient (10→35% over 45 min), achieving 99.8% purity.

Challenges and Optimization

Q & A

Basic: How can the primary structure of this peptide be experimentally validated?

Methodological Answer:

The primary sequence is validated using Edman degradation (N-terminal sequencing) and mass spectrometry (MS) . For Edman degradation, the peptide is subjected to sequential cleavage of amino acids, with each cycle analyzed via HPLC to identify residues . MS (e.g., MALDI-TOF or ESI-MS) confirms the molecular weight, detecting discrepancies due to modifications or sequencing errors . For example, a mass shift matching phosphorylation (+80 Da) would suggest post-translational modification.

Advanced: What computational strategies predict the tertiary structure of this peptide?

Methodological Answer:

Combine homology modeling (using templates from the PDB) with molecular dynamics (MD) simulations to predict folding. Tools like Rosetta or GROMACS simulate solvent interactions and energy minimization over nanosecond timescales . Validation via circular dichroism (CD) spectroscopy can confirm α-helical or β-sheet regions inferred computationally.

Basic: What in vitro assays assess receptor interactions for this peptide?

Methodological Answer:

Use surface plasmon resonance (SPR) to measure binding kinetics (ka, kd) or isothermal titration calorimetry (ITC) to quantify thermodynamic parameters (ΔH, ΔS). For example, immobilize the receptor on an SPR chip and monitor peptide binding in real-time . Dose-response curves can determine EC₅₀ values.

Advanced: How can discrepancies in bioactivity data across studies be resolved?

Methodological Answer:

Systematically evaluate experimental conditions (pH, temperature, buffer composition) and assay sensitivity . Reproduce studies using standardized protocols (e.g., ISO guidelines) and employ orthogonal assays (e.g., functional cAMP assays vs. binding assays) to confirm activity. Meta-analyses of raw data may identify confounding variables .

Basic: What methods optimize solid-phase synthesis (SPS) for this peptide?

Methodological Answer:

Use Fmoc/t-Bu chemistry with resins like Wang or Rink amide. Optimize coupling efficiency for arginine-rich regions (positions 1–5 and 14–21) using HATU/DIPEA activation and extended coupling times (2–4 hours). Monitor deprotection with Kaiser tests .

Advanced: How are post-translational modifications (PTMs) detected in this peptide?

Methodological Answer:

Tandem MS (MS/MS) with collision-induced dissociation (CID) identifies PTMs like phosphorylation (e.g., Ser/Thr residues) or oxidation. Edman degradation locates modified residues by comparing cycle yields to expected sequences. For example, a missed cleavage at Ser-3 could indicate phosphorylation .

Advanced: What strategies resolve conflicting functional data in studies?

Methodological Answer:

Conduct dose-response revalidation under controlled conditions and use knockout/knockdown models to isolate peptide-specific effects. Cross-reference with structural analogs (e.g., Ala-scan mutants) to identify critical residues. Statistical tools like ANOVA can assess inter-study variability .

Basic: How is peptide stability analyzed under physiological conditions?

Methodological Answer:

Incubate the peptide in simulated physiological buffers (e.g., PBS at 37°C) and analyze degradation via RP-HPLC over 24–72 hours. CD spectroscopy monitors secondary structure changes, while MS detects fragmentation products (e.g., hydrolyzed bonds) .

Advanced: How can multi-omics data integration enhance functional insights?

Methodological Answer:

Combine transcriptomics (RNA-seq of treated cells) and proteomics (SILAC/TMT labeling) to map signaling pathways. For example, co-expression of this peptide with upregulated kinases (e.g., MAPK) suggests regulatory roles. Network analysis tools (Cytoscape) identify hub proteins in interaction networks .

Basic: What are key considerations for designing in vivo studies?

Methodological Answer:

Determine the effective dose via preliminary pharmacokinetic studies (plasma half-life, bioavailability). Use species-matched models (e.g., murine for immune studies) and include controls (vehicle, scrambled peptide). Monitor toxicity via histopathology and serum biomarkers (ALT, creatinine) .

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.